![molecular formula C15H15ClN2O4S B2994804 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-43-3](/img/structure/B2994804.png)
3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Detailed reaction mechanisms may be found in specialized chemical literature or databases .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density are not provided in the search results . For comprehensive property data, it is recommended to refer to material safety data sheets (MSDS) or similar resources.Scientific Research Applications
Nonlinear Optical Material
This compound has been studied for its potential as a nonlinear optical (NLO) material . NLO materials are crucial in various applications such as optical computing, optical data storage, optical limiting, up-conversion lasing, two-photon microscopy, and optical switching . The compound’s ability to exhibit large third-order nonlinear optical susceptibility makes it a candidate for photonics and optoelectronics applications.
Organic Synthesis
The compound can be synthesized using methods like aldol condensation and carboxamide formation . Its synthesis and the resulting structure’s properties can be analyzed using techniques like FT-IR, NMR, and mass spectroscopy . This process is fundamental in organic chemistry research and the development of new pharmaceuticals and materials.
Solvent Effect Studies
Researchers have explored the effects of different solvents on the compound’s properties. Solvents like DMSO, DMF, and Ethanol can influence the linear and nonlinear optical characteristics of the compound . These studies are essential for understanding the solvation dynamics and designing better solvents for industrial applications.
Mechanism of Action
properties
IUPAC Name |
[3-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKECNTZCSBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate |
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